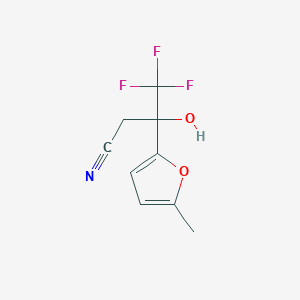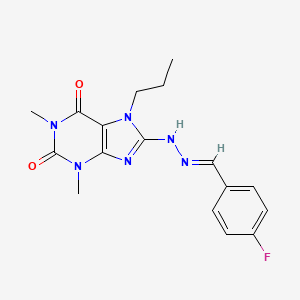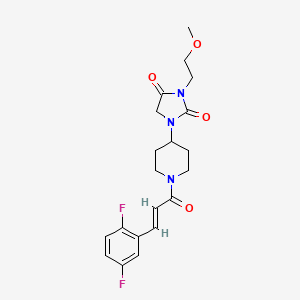
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile is a compound with potential applications in scientific research. This compound is a nitrile derivative of 4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butan-2-one and has a molecular formula of C11H9F3NO2. It is a white solid with a melting point of 121-123°C and a boiling point of 357.3°C.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile involves the conversion of 5-methylfurfural to 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile via a series of reactions.
Starting Materials
5-methylfurfural, Sodium borohydride, Hydrogen fluoride, Hydrogen peroxide, Sodium hydroxide, Acetic anhydride, Acetic acid, Methanol, Ethanol, Wate
Reaction
5-methylfurfural is reduced to 5-methylfurfuryl alcohol using sodium borohydride in methanol., 5-methylfurfuryl alcohol is converted to 5-methylfurfural diacetate using acetic anhydride and acetic acid., 5-methylfurfural diacetate is oxidized to 5-methylfurfural dicarboxylic acid using hydrogen peroxide and acetic acid., 5-methylfurfural dicarboxylic acid is converted to 5-methylfuran-2-carboxylic acid using sodium hydroxide., 5-methylfuran-2-carboxylic acid is converted to 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile using hydrogen fluoride and a suitable nitrile source.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of cortisone to cortisol. Cortisol is a hormone that regulates metabolism, immune function, and stress response. Inhibition of 11β-HSD1 has been suggested as a potential treatment for metabolic disorders such as type 2 diabetes and obesity.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile involves its binding to the active site of 11β-HSD1. This binding inhibits the enzyme's ability to convert cortisone to cortisol, resulting in decreased levels of cortisol in the body. This, in turn, can lead to improved glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile are primarily related to its inhibition of 11β-HSD1. Studies have shown that this compound can improve glucose and lipid metabolism in animal models of metabolic disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile in lab experiments is its specificity for 11β-HSD1. This compound has been shown to have little to no activity against other enzymes, making it a useful tool for studying the role of 11β-HSD1 in various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile. One direction is the development of more potent and selective inhibitors of 11β-HSD1. Additionally, there is potential for the use of this compound in the treatment of metabolic disorders and inflammatory diseases in humans. Further research is needed to determine the safety and efficacy of this compound in clinical settings. Finally, there is potential for the use of this compound as a tool for studying the role of 11β-HSD1 in various physiological processes.
Propiedades
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6-2-3-7(15-6)8(14,4-5-13)9(10,11)12/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYARJYXQDATNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC#N)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2422348.png)
![Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422351.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2422353.png)
![N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2422354.png)
![5-Ethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2422355.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)
![4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide](/img/structure/B2422359.png)
![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)

![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)

![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)